molecular formula C9H13ClO4 B588415 4-[(Chloroacetyl)oxy]butyl prop-2-enoate CAS No. 157525-13-8

4-[(Chloroacetyl)oxy]butyl prop-2-enoate

Cat. No. B588415
M. Wt: 220.649
InChI Key: LLDNFFCYZUBMQU-UHFFFAOYSA-N
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Description

“4-[(Chloroacetyl)oxy]butyl prop-2-enoate” is a chemical compound. It is an ester, which is a class of compounds that are derived from carboxylic acids . This compound is related to acrylates, which are the esters, salts, and conjugate bases of acrylic acid and its derivatives . Acrylates are made from acrylate monomer, which usually comprises esters containing vinyl groups .

properties

IUPAC Name

4-(2-chloroacetyl)oxybutyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO4/c1-2-8(11)13-5-3-4-6-14-9(12)7-10/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDNFFCYZUBMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699204
Record name 4-[(Chloroacetyl)oxy]butyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Chloroacetyl)oxy]butyl prop-2-enoate

CAS RN

157525-13-8
Record name 4-[(Chloroacetyl)oxy]butyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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